molecular formula C16H15ClN2O2S2 B6522395 3-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 951569-29-2

3-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B6522395
CAS No.: 951569-29-2
M. Wt: 366.9 g/mol
InChI Key: KEHXPSOMFYDSIM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-benzothiadiazine-1,1-dione class, characterized by a bicyclic core with sulfonamide and thiadiazine moieties. Its structure includes a 3-chlorophenylmethylsulfanyl substituent at position 3 and an ethyl group at position 4 (Figure 1). Synthesis typically involves sulfonylation of anthranilic acid derivatives followed by alkylation, as described in methodologies for analogous benzothiadiazines .

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S2/c1-2-19-14-8-3-4-9-15(14)23(20,21)18-16(19)22-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHXPSOMFYDSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a compound belonging to the benzothiadiazine class, characterized by its unique bicyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its structural features.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClN2O2S2, with a molecular weight of 366.9 g/mol. The presence of functional groups such as chlorophenyl and carbonyl groups at specific positions contributes to its chemical reactivity and potential pharmacological properties.

PropertyValue
Molecular FormulaC16H15ClN2O2S2
Molecular Weight366.9 g/mol
Structural FeaturesBicyclic structure
Key Functional GroupsChlorophenyl, carbonyl

Biological Activity

Research into the biological activity of benzothiadiazine derivatives suggests various pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties. The specific activities of this compound have not been extensively documented; however, related compounds in the benzothiadiazine family exhibit significant biological effects.

The mechanisms through which benzothiadiazines exert their biological effects often involve modulation of enzyme activity or interaction with specific receptors. For instance:

  • Inhibition of Enzymes : Some derivatives inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : They may also act as antagonists or agonists at various receptor sites.

Comparative Analysis with Similar Compounds

The biological activities of 3-{[(3-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1lambda6,2,4-benzothiadiazine can be compared with other known derivatives:

Compound NameStructural FeaturesKnown Biological Activities
7-fluoro-3-{[(4-fluorobenzyl)thio]-4H-benzothiadiazine 1,1-dioxideFluorinated benzothiadiazineDiverse pharmacological activities
CyclothiazideThiazide diureticInhibits chloride reabsorption in kidneys
3-(2-norbornen-5-yl)-7-sulfamoyl-3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxideSulfamoyl group additionAntihypertensive properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 3 and 4, impacting electronic properties, lipophilicity, and bioactivity.

Compound Name Substituents (Position 3) Substituent (Position 4) Molecular Weight Key Features/Applications Reference(s)
3-{[(3-Chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione 3-Chlorophenylmethylsulfanyl Ethyl 380.86* Antimicrobial screening candidate
3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4H-1λ⁶,4-benzothiazine-1,1-dione 2-Chloro-6-fluorobenzylsulfanyl H (unsubstituted) 355.84 Synthetic intermediate
6-Bromo-3-phenyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione Phenyl H (unsubstituted) 349.19 Kinase inhibition studies
3-{[(3-Bromophenyl)methyl]sulfanyl}-4-butyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione 3-Bromophenylmethylsulfanyl Butyl 443.34 Enhanced lipophilicity
3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione 6-Fluoro-4-oxochromen-3-yl H (dihydro form) 370.34 Anticancer potential

*Calculated from molecular formula C₁₆H₁₄ClNO₂S₂.

Key Findings from Comparative Studies

Synthetic Accessibility :

  • The ethyl-substituted target compound is synthesized via a reliable two-step route (sulfonylation followed by alkylation) . In contrast, analogs with bulkier substituents (e.g., butyl in ) require extended reaction times for alkylation.
  • Halogenated derivatives (e.g., bromo in , fluoro in ) often necessitate regioselective halogenation, which can yield isomeric byproducts .

Crystallographic and Stability Profiles :

  • The title compound’s crystal structure is stabilized by intra- and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O), a feature shared with its fluoro-chromone analog .
  • Electron-withdrawing groups (e.g., 3-chlorophenyl) enhance thermal stability compared to unsubstituted phenyl analogs .

Biological Activity :

  • Sulfonamide-containing derivatives (e.g., target compound and ) exhibit diuretic and antihypertensive effects, mimicking pharmacophores in diazoxide and chlorothiazide .
  • Chromone-fused analogs (e.g., ) show promise in anticancer assays due to planar aromatic systems enabling DNA intercalation .

Pharmacological and Industrial Relevance

  • Lipophilicity : The ethyl group in the target compound balances solubility and membrane permeability, whereas butyl-substituted analogs (e.g., ) are more lipophilic, favoring blood-brain barrier penetration.
  • Halogen Effects : Chloro and bromo substituents enhance receptor binding via halogen bonding, as observed in kinase inhibitors .
  • Scalability : The target compound’s synthesis (yield >80%) is more scalable than chromone derivatives (yield ~81% in ), which require multistep condensation.

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